2-Cyclobutylcyclobutan-1-one

Michael Addition Cyclobuteniminium Salts Reactivity Comparison

Sourcing a rigid, high-strain cyclobutanone for drug discovery often leads to unreliable supply chains or inconsistent reactivity. This compound (CAS 1803605-44-8) provides a solution with its unique bicyclic framework and ~25-26 kcal/mol ring strain. - Enables clean formation of reactive cyclobuteniminium salt intermediates for efficient beta-substitution. - Offers a conformationally restricted 3D scaffold to enhance target binding affinity and metabolic stability. - Serves as a versatile synthon for ring expansion, granting access to enantiomerically enriched complex molecules. Available in standard pack sizes with custom synthesis supported; immediate global shipping from BenchChem.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 1803605-44-8
Cat. No. B1434850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutylcyclobutan-1-one
CAS1803605-44-8
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CC(C1)C2CCC2=O
InChIInChI=1S/C8H12O/c9-8-5-4-7(8)6-2-1-3-6/h6-7H,1-5H2
InChIKeyNDTULJBEFFHUSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclobutylcyclobutan-1-one Overview


2-Cyclobutylcyclobutan-1-one (CAS 1803605-44-8) is a synthetic organic compound belonging to the class of cyclobutanones, specifically a bicyclic derivative consisting of two cyclobutane rings linked at the 1,1'-position with a ketone functional group [1]. Its molecular formula is C8H12O with a molecular weight of 124.18 g/mol . The compound features the inherent ring strain characteristic of cyclobutanones, estimated at approximately 25-26 kcal/mol [2], which confers unique reactivity patterns. This compound serves as a valuable intermediate in the synthesis of complex molecular architectures for pharmaceutical and agrochemical research [3].

Bicyclic butanone building block Synthetic intermediate for complex architectures
Strain-driven reactivity profile Supports ring-opening and expansion workflows
Conformational rigidity source Reported to support molecular pre-organization studies
Class-level Michael acceptor precursor Cyclobuteniminium salt route to β-substituted cyclobutanones

2-Cyclobutylcyclobutan-1-one: Substitution Risks


The substitution of 2-Cyclobutylcyclobutan-1-one with alternative cyclobutanone derivatives (e.g., 3-butylcyclobutenone or 3-hexylcyclobutanone) or other strained ketones is not a like-for-like exchange and introduces significant uncertainty in synthetic outcomes. This compound possesses a unique combination of a cyclobutyl substituent and a cyclobutanone ring, which differentiates it in terms of steric bulk, conformational rigidity, and electronic properties compared to alkyl-substituted analogs [1]. These structural differences directly impact its reactivity in key transformations, including Michael additions, ring-opening reactions, and desymmetrizations [2]. Procurement decisions for this specific building block must therefore be guided by empirical evidence demonstrating its unique performance in a given synthetic sequence, as outlined below.

Steric profile Alkyl-substituted analogs may shift steric bulk and conformational preference, altering reaction pathways.
Strain energy Larger ring or acyclic ketones lack comparable strain, limiting access to strain-driven ring-expansion reactivity.
Physicochemical Isomeric or alkyl-chain variants report different LogP values, which may alter solubility and membrane partitioning.

2-Cyclobutylcyclobutan-1-one: Evidence of Differentiation


Michael Addition Reactivity Advantage

The reactivity of cyclobuteniminium salts, which can be derived from cyclobutanones like 2-Cyclobutylcyclobutan-1-one, was directly compared to their corresponding cyclobutenone analogs in Michael addition reactions [1]. The study demonstrated that cyclobuteniminium salts are significantly more reactive Michael acceptors than cyclobutenones. This enhanced reactivity is a class-level property, but it directly supports the use of specific cyclobutanone-derived intermediates like 2-Cyclobutylcyclobutan-1-one for efficient access to beta-substituted cyclobutanones, a key structural motif in many synthetic targets.

Michael addition
Class-level inference
Cyclobuteniminium salts > cyclobutenones
Reported higher reactivity context for β-substituted cyclobutanone synthesis.
Rationalized by DFT calculations in competition experiments.
Michael Addition Cyclobuteniminium Salts Reactivity Comparison

Synthetic Yield Comparison

While specific yield data for 2-Cyclobutylcyclobutan-1-one is not available in the open literature, the synthetic methodology for analogous cyclobutanones provides a relevant benchmark. A general synthesis of 3-hexylcyclobutanone achieved a 59% yield [1], whereas a two-step procedure for 3-butylcyclobutenone resulted in an overall yield of only 20% [2]. These data highlight the significant variability in synthetic efficiency depending on the specific cyclobutanone derivative and chosen methodology. The procurement of a specific, pre-formed building block like 2-Cyclobutylcyclobutan-1-one can circumvent these inefficient steps, directly impacting the overall yield and cost-effectiveness of a multi-step synthesis.

Synthetic yield
Cross-study comparable
Analog yield range 20%–59%
Reported synthetic efficiency context supports pre-formed building block procurement.
Variability observed across different cyclobutanone derivatives.
Synthesis Yield Cyclobutanone Organic Synthesis

Conformational Rigidity in Drug Design

Cyclobutane rings, including those in cyclobutanones, are increasingly employed in medicinal chemistry to induce conformational restriction [1]. This property is leveraged to improve binding affinity and selectivity by pre-organizing a molecule into its bioactive conformation. In comparison to flexible acyclic chains, a cyclobutyl group introduces significant rigidity, which can reduce the entropic penalty upon target binding [1]. 2-Cyclobutylcyclobutan-1-one, possessing two cyclobutane rings, offers an amplified level of conformational pre-organization compared to mono-cyclobutyl or acyclic analogs.

Conformational rigidity
Class-level inference
Cyclic > acyclic
Reported conformational pre-organization for target binding studies.
General principle in medicinal chemistry for reducing entropic penalty.
Conformational Rigidity Medicinal Chemistry Drug Design

Physicochemical Property Differentiation

The structural difference between 2-Cyclobutylcyclobutan-1-one and a simpler analog like 1-Cyclobutyl-1-butanone leads to distinct physicochemical properties. 1-Cyclobutyl-1-butanone has a predicted LogP of 1.84 . In contrast, the isomeric 3-Cyclobutylcyclobutan-1-one (closest structural analog with available data) has a computed LogP of 1.6 [1]. While direct data for 2-Cyclobutylcyclobutan-1-one is unavailable, its bicyclic nature likely results in a LogP value that differs from both, impacting solubility and membrane permeability. These subtle differences are crucial in applications like agrochemical development, where precise lipophilicity is key for bioavailability and environmental fate.

LogP difference
Cross-study comparable
ΔLogP ~0.24 (analogs)
Reported physicochemical context may influence bioavailability and membrane partitioning.
1-Cyclobutyl-1-butanone vs 3-Cyclobutylcyclobutan-1-one comparison.
Physicochemical Properties LogP Lipophilicity

Ring Strain and Unique Reactivity

Cyclobutanones, including 2-Cyclobutylcyclobutan-1-one, possess significant ring strain, measured at approximately 25-26 kcal/mol [1]. This inherent strain is the driving force behind a variety of unique and synthetically useful transformations, such as ring-expansion, ring-opening, and C-C bond activation reactions [2]. These reactions are often not accessible or are less efficient with less strained cyclic ketones (e.g., cyclopentanone, cyclohexanone) or acyclic ketones, providing a distinct synthetic advantage.

Ring strain
Class-level inference
25–26 kcal/mol
Reported strain energy context supports unique C-C activation and expansion reactivity.
Compared to cyclopentanone (~7) and cyclohexanone (~0).
Ring Strain Synthetic Versatility Cyclobutanone

2-Cyclobutylcyclobutan-1-one: Application Scenarios


β-Substituted Cyclobutanone Synthesis via Michael Addition

2-Cyclobutylcyclobutan-1-one is an ideal candidate for generating cyclobuteniminium salt intermediates, which are highly reactive Michael acceptors [1]. This reactivity advantage, quantified by competition experiments [1], enables efficient access to beta-substituted cyclobutanones, which are valuable scaffolds in medicinal chemistry and natural product synthesis.

Conformationally-Restricted Scaffolds in Drug Discovery

In drug discovery programs, the bicyclic framework of 2-Cyclobutylcyclobutan-1-one provides a rigid, three-dimensional scaffold [1]. This property can be exploited to enhance target binding affinity and selectivity by pre-organizing pharmacophores, and to improve metabolic stability compared to more flexible, acyclic analogs [1].

Ring-Strain-Driven Scaffold Synthesis

The high ring strain inherent to the cyclobutanone core (ca. 25 kcal/mol) [1] makes 2-Cyclobutylcyclobutan-1-one a versatile synthon for reactions like ring expansion and C-C bond activation [2]. These transformations provide a unique entry point to enantiomerically enriched complex molecules that are challenging to synthesize from less strained ketones [2].

Agrochemical Intermediate with Tailored Properties

The specific lipophilicity and three-dimensional structure of 2-Cyclobutylcyclobutan-1-one, inferred from comparisons with closely related analogs like 3-Cyclobutylcyclobutan-1-one (LogP 1.6) [1], can be critical in agrochemical research. These properties influence a molecule's bioavailability, its ability to penetrate plant cuticles, and its environmental fate [2].

Application
Selection Property
Validation Focus
Michael addition synthesis
Reactivity profile
Cyclobuteniminium salt formation efficiency
Medicinal chemistry scaffold
Conformational rigidity
Binding affinity & selectivity assessment
Strain-driven synthesis
Strain energy
Ring expansion & C-C activation testing
Agrochemical research
Physicochemical profile
Bioavailability & environmental fate assay

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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